

Spectroscopic Profile of Tetradecahydroanthracene Isomers: A Technical Guide

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Compound of Interest

Compound Name: Tetradecahydroanthracene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for various stereoisomers of **tetradecahydroanthracene** (also known as perhydroanthracene). The document focuses on delivering quantitative data in a structured format, detailing experimental methodologies, and visualizing key informational workflows. This information is critical for the identification, characterization, and evaluation of these saturated tricyclic hydrocarbons in research and drug development contexts.

Introduction to Tetradecahydroanthracene Isomers

Tetradecahydroanthracene (C₁₄H₂₄) is a saturated polycyclic aliphatic hydrocarbon. The hydrogenation of anthracene results in a variety of stereoisomers depending on the spatial arrangement of hydrogen atoms at the chiral centers. These isomers exhibit distinct physical and chemical properties, which in turn can influence their biological activity. Accurate spectroscopic characterization is therefore essential for differentiating between these isomers and understanding their structure-activity relationships.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for various **tetradecahydroanthracene** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed stereochemistry of **tetradecahydroanthracene** isomers.

The ^{13}C NMR chemical shifts are highly sensitive to the stereochemical environment of each carbon atom. The following table summarizes the ^{13}C NMR chemical shifts for several perhydroanthracene isomers as reported by Dalling and Grant (1974)[1][2][3][4].

Isomer	C1, C4, C5, C8	C2, C3, C6, C7	C4a, C10a	C8a, C9a	C9, C10
trans-anti-trans	34.0	26.9	43.5	43.5	29.3
trans-syn-trans	28.1	27.2	35.8	35.8	21.5
cis-anti-cis	30.6	22.0	37.6	37.6	26.9
cis-syn-cis	24.3	27.1	30.1	30.1	21.6

Note: Chemical shifts are in ppm relative to TMS. Data extracted from Dalling and Grant (1974) [1][2][3][4]. The numbering of carbon atoms may vary based on IUPAC nomenclature for specific isomers.

Detailed ^1H NMR spectral data for specific **tetradecahydroanthracene** isomers is less commonly tabulated due to the complexity of the spectra, which often feature overlapping multiplets in the aliphatic region (typically 1-2 ppm). However, the overall pattern and chemical shifts of the bridgehead protons can be diagnostic for stereoisomer identification. For saturated hydrocarbons, proton signals generally appear in the upfield region of the spectrum. The exact chemical shifts are influenced by the stereochemical relationships between protons (axial vs. equatorial) and the overall molecular conformation.

Mass Spectrometry (MS)

Mass spectrometry of **tetradecahydroanthracene** isomers typically shows a molecular ion peak (M^+) at m/z 192, corresponding to the molecular weight of $\text{C}_{14}\text{H}_{24}$. The fragmentation

patterns are characteristic of saturated hydrocarbons, involving the loss of alkyl fragments.

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Tetradecahydroanthracene (General)	192	163, 149, 135, 121, 107, 95, 81, 67, 55, 41

Note: The relative intensities of the fragment ions can vary between isomers due to differences in their stability and fragmentation pathways.

Infrared (IR) Spectroscopy

The infrared spectra of **tetradecahydroanthracene** isomers are dominated by absorptions corresponding to C-H stretching and bending vibrations of the methylene (CH₂) and methine (CH) groups.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H Stretch	2850 - 2960	Strong
CH ₂ Scissoring	~1450	Medium
CH ₂ Rocking	~720	Weak

Note: The exact positions and shapes of these bands can be influenced by the specific stereochemistry and symmetry of the isomer.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of **tetradecahydroanthracene** isomers.

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of these compounds is as follows:

Caption: General workflow for NMR analysis of **tetradecahydroanthracene** isomers.

Detailed Steps:

References

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